Stereospecific Antioxidant Activity: (-)-Enantiomer Demonstrates DPPH Radical Scavenging Comparable to (+)-Enantiomer in a Direct Head-to-Head Comparison
In a direct head-to-head comparison within the same study, both (-)-isolariciresinol 9'-glucoside (compound 13) and its (+)-enantiomer (compound 12) were reported to be active in scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. While specific IC50 values were not reported, the study explicitly classifies both compounds as 'active' in this assay, confirming that the (-)-enantiomer possesses this functional property [1]. This is a critical finding, as it demonstrates that the stereochemical inversion does not ablate this core antioxidant activity, but it also underscores the need for further quantitative studies to delineate any subtle differences in potency that may arise from stereospecific interactions.
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | Active (specific IC50 not provided) |
| Comparator Or Baseline | (+)-Isolariciresinol 9'-glucoside (Active; specific IC50 not provided) |
| Quantified Difference | Both compounds are qualitatively 'active'; quantitative potency difference is not established from available data. |
| Conditions | Cell-free DPPH radical scavenging assay. Isolated compounds from strawberry (Fragaria × ananassa) fruit. |
Why This Matters
This direct evidence validates that the (-)-enantiomer is not an inert isomer but possesses the same class of activity as its more commonly studied (+)-counterpart, justifying its selection for studies where stereochemical purity is paramount.
- [1] Yang, D., Xie, H., Jiang, Y., & Wei, X. (2016). Phenolics from strawberry cv. Falandi and their antioxidant and α-glucosidase inhibitory activities. Food Chemistry, 194, 857-863. View Source
